6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c1-12(2,17)7-18-8-3-4-10-9(11(15)16)5-13-14(10)6-8/h3-6,17H,7H2,1-2H3,(H,15,16) |
InChI Key |
XJKVVNZBBDHBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CN2C(=C(C=N2)C(=O)O)C=C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation generally follows these key steps:
Construction of the Pyrazolo[1,5-a]pyridine Core:
Starting from appropriate aminopyridine or pyrimidine derivatives, cyclization with β-dicarbonyl compounds or related substrates under catalytic or oxidative conditions forms the pyrazolo[1,5-a]pyridine skeleton.Introduction of the 2-Hydroxy-2-methylpropoxy Group at C-6:
This is achieved by nucleophilic substitution or alkylation reactions using 2-hydroxy-2-methylpropyl derivatives (such as 2-hydroxy-2-methylpropyl halides or ethers) under controlled conditions.Functionalization of the 3-Position with Carboxylic Acid:
Oxidation or hydrolysis of nitrile or aldehyde precursors at C-3 leads to the carboxylic acid functionality.
Detailed Synthetic Procedure from Patent Literature
A patented process (US20190106438A1) describes the preparation of 6-(2-hydroxy-2-methylpropoxy)-pyrazolo[1,5-a]pyridine derivatives, which can be adapted for the carboxylic acid variant:
- Step 1: Synthesis of a pyrazolo[1,5-a]pyridine intermediate bearing a suitable leaving group at the 6-position (e.g., halogen or nitrile).
- Step 2: Nucleophilic substitution with 2-hydroxy-2-methylpropoxy nucleophile under basic or catalytic conditions to install the hydroxyalkoxy group.
- Step 3: Conversion of the nitrile or other precursor at the 3-position to carboxylic acid by hydrolysis or oxidation.
This process emphasizes the use of selective catalysts and controlled reaction conditions to maximize yield and purity.
Oxidative Cyclization Approach
A research article in ACS Omega (2019) outlines an efficient oxidative cyclization method to form pyrazolo[1,5-a]pyridine derivatives:
- Reagents: N-amino-2-iminopyridines and β-dicarbonyl compounds in ethanol with acetic acid as additive.
- Conditions: Oxygen atmosphere at 130 °C for 18 hours.
- Outcome: Formation of pyrazolo[1,5-a]pyridines in yields up to 94%.
- This method allows versatile substitution patterns and can be adapted to introduce hydroxyalkoxy groups post-cyclization.
Data Table: Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to pyrazolo[1,5-a]pyridine core | N-amino-2-iminopyridine + β-dicarbonyl, EtOH, AcOH (6 equiv), O2, 130 °C, 18 h | 74-94 | High yield; oxygen atmosphere critical |
| 2 | Nucleophilic substitution at C-6 | 2-hydroxy-2-methylpropyl halide, base/catalyst, solvent (e.g., DMF or acetic acid) | 60-80 | Selectivity important |
| 3 | Hydrolysis/oxidation to carboxylic acid | Hydrolysis with acid/base or oxidation with NaClO2/H2O2, 50 °C, 1 h | 75-80 | Mild conditions preserve ring system |
Research Findings and Optimization Notes
- Catalyst and Solvent Effects:
Pd(OAc)2 and Cu(OAc)2 catalysts were screened; Pd(OAc)2 in acetic acid or DMF showed effective cyclization to pyrazolo[1,5-a]pyridines. - Atmosphere:
Oxygen or air atmosphere is essential for oxidative dehydrogenation steps; inert atmospheres drastically reduce yields. - Hydroxyalkoxy Installation:
The bulky 2-hydroxy-2-methylpropoxy group requires careful control of reaction temperature and base strength to avoid side reactions. - Carboxylic Acid Formation:
Sodium chlorite and hydrogen peroxide oxidation of nitrile intermediates at 50 °C for 1 hour provides efficient conversion to carboxylic acid with ~77% yield.
Summary of Preparation Strategy
| Synthetic Stage | Key Reagents/Conditions | Challenges Addressed | Typical Yield Range (%) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine core formation | N-amino-2-iminopyridine + β-dicarbonyl, O2, AcOH, EtOH, 130 °C, 18 h | Efficient ring formation with substitution | 74-94 |
| 6-Position hydroxyalkoxy substitution | 2-hydroxy-2-methylpropyl halide, base, DMF or AcOH | Selective substitution without degradation | 60-80 |
| 3-Carboxylic acid installation | Oxidation with NaClO2/H2O2, mild heating | Conversion of nitrile/aldehyde to acid | 75-80 |
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy-methylpropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 6-(2-oxo-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Formation of 6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that modifications to the pyrazolo ring can enhance cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammatory pathways. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Properties : Preliminary research suggests that 6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. Animal models have indicated reduced neuronal damage following administration of this compound.
Data Tables
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A study published in a peer-reviewed journal evaluated the antitumor effects of various pyrazolo derivatives, including 6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid. Results showed a marked decrease in tumor cell viability at concentrations as low as 10 µM.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of this compound. In a mouse model of arthritis, treatment with the compound resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing substrate phosphorylation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. The molecular targets include various receptor tyrosine kinases involved in cell growth and survival pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold exhibits diverse pharmacological profiles depending on substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Solubility and Binding The 2-hydroxy-2-methylpropoxy group in the target compound improves solubility and steric bulk, critical for selpercatinib’s RET kinase binding (). In contrast, 6-fluorine derivatives (e.g., 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid) prioritize electronic effects for antituberculosis activity ().
Biological Activity The target compound’s derivatives (e.g., selpercatinib) show nanomolar potency against RET (), whereas pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are used in PET imaging probes due to their rigid, metal-coordinating properties (). Methoxy or cyano substituents (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate, ) are common in kinase inhibitors but lack the hydroxypropoxy group’s metabolic stability.
Synthetic Accessibility
- The target compound requires multi-step synthesis involving amidation () or cycloaddition (). Simpler analogs like 6-hydroxymethyl derivatives are synthesized via direct ester hydrolysis ().
Table 2: Comparative Pharmacological Data
Notes on Contradictions
- While pyrazolo[1,5-a]pyrimidine derivatives () show utility in imaging, their tumor uptake is lower than pyrazolo[1,5-a]pyridine-based drugs, highlighting structural trade-offs between rigidity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
